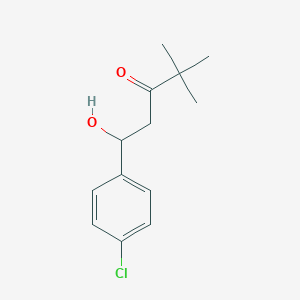
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is an organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a dimethylpentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one typically involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. This process is carried out in the presence of alcohols and hydrogenation catalysts, such as support-free shaped bodies of pressed metal powders from the iron subgroup of transition group VIII of the Periodic Table . The reaction is conducted in a fixed bed reactor under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient conversion rates and scalability. The use of fixed bed reactors and optimized reaction conditions ensures consistent product quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-4,4-dimethylpentane-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethylpentane-3-one: Similar structure but lacks the hydroxy group.
1-(4-Chlorophenyl)-1-hydroxy-4-methylpentan-3-one: Similar structure with a different substitution pattern on the pentanone backbone.
Uniqueness
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
6313-28-6 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11,15H,8H2,1-3H3 |
InChI Key |
KEMOKABOBGZZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















